molecular formula C13H15FN2O2 B5064548 N-cyclopentyl-N'-(3-fluorophenyl)ethanediamide

N-cyclopentyl-N'-(3-fluorophenyl)ethanediamide

Cat. No. B5064548
M. Wt: 250.27 g/mol
InChI Key: YLXUSMTWAARLJB-UHFFFAOYSA-N
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Description

“N-cyclopentyl-N’-(3-fluorophenyl)ethanediamide” is a compound that contains a cyclopentyl group (a cycloalkane consisting of a ring of five carbon atoms), a fluorophenyl group (a phenyl group with a fluorine atom attached), and an ethanediamide group (a type of amide). The presence of these functional groups can influence the compound’s physical and chemical properties .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The cyclopentyl and fluorophenyl groups are likely to contribute to the overall shape and size of the molecule. The presence of the amide group could also result in the formation of hydrogen bonds, influencing the compound’s structure and reactivity .


Chemical Reactions Analysis

The chemical reactions that this compound can undergo would be influenced by its functional groups. For example, the amide group might be hydrolyzed under acidic or basic conditions. The fluorine atom on the phenyl ring could potentially be displaced in a nucleophilic aromatic substitution reaction .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the cyclopentyl group could increase the compound’s hydrophobicity, while the fluorophenyl group could enhance its ability to participate in pi-pi stacking interactions. The amide group could form hydrogen bonds, influencing the compound’s solubility and reactivity .

Mechanism of Action

Without specific information about the biological activity of this compound, it’s difficult to predict its mechanism of action. If it’s biologically active, the mechanism could depend on a variety of factors, including the compound’s structure, the target molecule in the body, and the type of interaction between the compound and its target .

Future Directions

The study of new compounds like “N-cyclopentyl-N’-(3-fluorophenyl)ethanediamide” is crucial for the development of new drugs and materials. Future research could focus on synthesizing this compound and studying its properties and potential applications .

properties

IUPAC Name

N-cyclopentyl-N'-(3-fluorophenyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15FN2O2/c14-9-4-3-7-11(8-9)16-13(18)12(17)15-10-5-1-2-6-10/h3-4,7-8,10H,1-2,5-6H2,(H,15,17)(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLXUSMTWAARLJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC(=O)C(=O)NC2=CC(=CC=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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